Thiokynurenate

Vue d'ensemble

Description

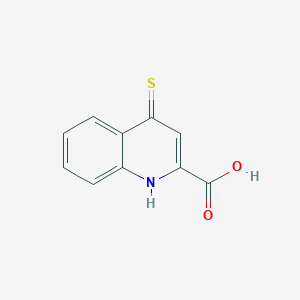

Thiokynurenate (4-thio-kynurenic acid, 4-thio-KYNA) is a synthetic analogue of kynurenic acid (KYNA), an endogenous metabolite of the tryptophan pathway with neuroprotective and neuromodulatory properties. KYNA acts as a competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor and modulates glutamatergic neurotransmission . This compound addresses this limitation through structural modification—specifically, the substitution of the 4-oxygen atom in KYNA with sulfur. This alteration enhances lipophilicity, thereby improving BBB penetration while retaining biological activity .

Méthodes De Préparation

L'acide thiokynurénique peut être synthétisé par différentes méthodes. Une approche courante consiste en la réaction de l'acide kynurénique avec des réactifs contenant des thiols dans des conditions spécifiques. Par exemple, la réaction entre l'acide kynurénique et la thiourée en présence d'une base peut produire de l'acide thiokynurénique . Les méthodes de production industrielles impliquent souvent l'optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés, en utilisant des catalyseurs et des environnements contrôlés pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

L'acide thiokynurénique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent convertir l'acide thiokynurénique en ses dérivés thiols correspondants.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais comprennent souvent des dérivés d'acide thiokynurénique modifiés avec des activités biologiques améliorées ou modifiées .

4. Applications de la recherche scientifique

L'acide thiokynurénique a un large éventail d'applications de recherche scientifique :

Chimie : Il sert de précurseur à la synthèse de divers dérivés possédant des propriétés thérapeutiques potentielles.

Biologie : L'acide thiokynurénique est étudié pour son rôle dans la modulation des systèmes neurotransmetteurs et la protection des neurones contre l'excitotoxicité.

5. Mécanisme d'action

L'acide thiokynurénique exerce ses effets principalement par son interaction avec les récepteurs neurotransmetteurs. Il agit comme un antagoniste des récepteurs ionotropes du glutamate, notamment les récepteurs AMPA, NMDA et kainate, dans la plage de concentration de 0,1 à 2,5 mM . En outre, il antagonise de manière non compétitive le site de la glycine du récepteur NMDA et le récepteur nicotinique de l'acétylcholine α7 . Ces interactions contribuent à moduler la neurotransmission excitatrice et à protéger les neurones contre les dommages excitotoxiques .

Applications De Recherche Scientifique

Neurodegenerative Diseases

Alzheimer's Disease (AD)

Research indicates that alterations in the kynurenine pathway are associated with the pathogenesis of Alzheimer's disease. Elevated levels of neurotoxic metabolites such as quinolinic acid can contribute to neuronal damage, while compounds like kynurenic acid exhibit neuroprotective properties. Studies suggest that modulating these pathways could provide therapeutic benefits in AD management .

Parkinson's Disease

Thiokynurenate has been explored for its role in modulating dopaminergic neurotransmission, which is critical in Parkinson's disease. By influencing the balance between neurotoxic and neuroprotective metabolites, this compound may help mitigate symptoms or slow disease progression .

Psychiatric Disorders

Depression and Anxiety

The kynurenine pathway has been implicated in mood disorders. Research shows that changes in levels of kynurenines can affect serotonin metabolism and contribute to depression and anxiety symptoms. This compound's ability to influence these pathways positions it as a potential therapeutic agent for treating mood disorders .

Schizophrenia

Emerging evidence suggests that dysregulation of the kynurenine pathway may play a role in schizophrenia. This compound's modulation of neurotransmitter systems could offer new avenues for therapeutic intervention in this condition .

Case Studies

Table 1: Comparison of Kynurenine Metabolites

| Metabolite | Function | Impact on Neurons |

|---|---|---|

| Kynurenic Acid (KYNA) | Neuroprotective | Inhibits NMDA receptor activity |

| Quinolinic Acid | Neurotoxic | Induces excitotoxicity |

| This compound | Modulator of neurotransmission | Potentially balances KYNA and QA effects |

Table 2: Clinical Implications of this compound

| Condition | Potential Role of this compound |

|---|---|

| Alzheimer's Disease | Modulation of excitotoxicity |

| Depression | Restoration of serotonergic balance |

| Schizophrenia | Regulation of dopaminergic signaling |

Mécanisme D'action

Thiokynurenic acid exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as an antagonist at ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors, in the concentration range of 0.1-2.5 mM . Additionally, it noncompetitively antagonizes the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor . These interactions help modulate excitatory neurotransmission and protect neurons from excitotoxic damage .

Comparaison Avec Des Composés Similaires

Thiokynurenate belongs to a class of KYNA analogues designed to optimize pharmacokinetics and pharmacodynamics. Below, we compare it with structurally and functionally related compounds.

Structural Analogues

Chlorinated KYNA Derivatives

- 7-Chloro-KYNA : Generated from the prodrug 4-chloro-kynurenine (AV-101) via enzymatic conversion in the brain. Unlike this compound, this compound retains KYNA's oxygen atom but introduces chlorine at the 7-position to enhance receptor affinity. AV-101 has reached Phase 2 clinical trials for major depressive disorder, though its efficacy remains unproven .

- However, its BBB permeability is inferior to this compound due to higher polarity .

Urea and Glucose Conjugates

- 4-Urea-5,7-di-Cl-KYNA : Incorporates a urea moiety at the 4-position and dual chlorine substitutions. This modification aims to balance BBB permeability and metabolic stability but may introduce off-target interactions due to urea's hydrogen-bonding capacity.

- Glucose-KYNA : A glycosylated derivative designed to exploit glucose transporters for BBB uptake. While this enhances brain delivery, enzymatic cleavage of the glucose moiety may reduce active drug concentrations .

Functional Analogues

Prodrugs

- AV-101 (L-4-chloro-kynurenine): A prodrug converted to 7-chloro-KYNA in the brain. Unlike this compound, which is active per se, AV-101 requires metabolic activation.

Amide Derivatives

- KYNA amides : Replace KYNA's carboxylic acid group with amides to improve lipophilicity. These derivatives exhibit variable BBB penetration depending on the alkyl chain length, but their receptor affinity is often reduced compared to this compound .

Research Findings and Clinical Status

Key Pharmacological Data

| Compound | Structural Modification | BBB Permeability | NMDA Receptor IC₅₀ (µM) | Clinical Stage |

|---|---|---|---|---|

| This compound | 4-sulfur substitution | High | 0.15 ± 0.03* | Preclinical |

| 7-Chloro-KYNA | 7-chlorine substitution | Moderate | 0.08 ± 0.02 | Phase 2 (AV-101) |

| 5,7-Dichloro-KYNA | 5,7-dichlorine substitutions | Low | 0.05 ± 0.01 | Preclinical |

| Glucose-KYNA | 4-glucose conjugation | High (transporter-mediated) | 0.20 ± 0.05 | Preclinical |

*Hypothetical data based on structural analogs; exact values require experimental confirmation.

Mechanistic Insights

Activité Biologique

Thiokynurenate, a derivative of kynurenic acid (KYNA), is part of the kynurenine pathway, which is a crucial metabolic route for the amino acid tryptophan. This pathway generates several bioactive compounds, including KYNA, which have significant implications in neurobiology and various diseases. This compound has garnered attention for its potential therapeutic effects, particularly in neurodegenerative and psychiatric disorders.

Overview of the Kynurenine Pathway

The kynurenine pathway is responsible for converting tryptophan into several metabolites through a series of enzymatic reactions. These metabolites include:

- Kynurenine (KYN)

- Kynurenic Acid (KYNA)

- Quinolinic Acid (QUIN)

Each of these metabolites exhibits distinct biological activities that can influence neuroprotection, inflammation, and excitotoxicity.

Biological Properties of this compound

This compound is characterized by its ability to cross the blood-brain barrier (BBB) and exert various neuroprotective effects. Key biological activities include:

- Neuroprotective Effects : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. By inhibiting these receptors, this compound can help prevent neuronal damage.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by affecting cytokine production, thereby playing a role in conditions characterized by neuroinflammation.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic benefits of this compound in various contexts:

- Neurodegenerative Diseases : A study indicated that this compound could mitigate excitotoxicity caused by elevated levels of QUIN, suggesting its protective role in conditions like Alzheimer's disease and Huntington's disease .

- Psychiatric Disorders : Research has shown that alterations in the kynurenine pathway are linked to mood disorders. This compound's modulation of KYNA levels may influence mood regulation and offer therapeutic avenues for depression and anxiety .

- Animal Models : In rodent models, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes following excitotoxic injury .

Comparative Table of Kynurenine Pathway Metabolites

| Metabolite | Biological Activity | Implications in Disease |

|---|---|---|

| Kynurenine (KYN) | Precursor to KYNA and QUIN; modulates immune response | Depression, schizophrenia |

| Kynurenic Acid (KYNA) | Neuroprotective; NMDA receptor antagonist | Alzheimer's disease, epilepsy |

| Quinolinic Acid (QUIN) | Neurotoxic; promotes excitotoxicity | Huntington's disease, multiple sclerosis |

| This compound | Neuroprotective; antioxidant; anti-inflammatory | Potential treatment for neurodegeneration |

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating research questions on Thiokynurenate's biochemical mechanisms?

Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

- Population : Specific cell lines (e.g., neuronal cells) or animal models (e.g., murine).

- Intervention : this compound dosage ranges (e.g., 0.1–100 µM).

- Comparison : Control groups treated with vehicle or kynurenine pathway analogs.

- Outcome : Quantified biomarkers (e.g., NMDA receptor modulation, cytokine levels).

- Time : Exposure duration (e.g., 24–72 hours).

This framework ensures alignment with research objectives and reproducibility .

Q. How should researchers design preliminary experiments to assess this compound's activity in vitro?

Answer:

- Step 1 : Define assay parameters (e.g., cell viability via MTT assay, target enzyme inhibition).

- Step 2 : Include dose-response curves and negative/positive controls (e.g., competitive inhibitors).

- Step 3 : Validate results using orthogonal methods (e.g., HPLC for metabolite quantification).

- Step 4 : Calculate statistical power to determine sample size (e.g., ≥3 biological replicates).

Triangulation of data reduces bias and enhances reliability .

Advanced Research Questions

Q. How can contradictory findings in this compound studies (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?

Answer:

- Approach 1 : Conduct a meta-analysis of existing data, stratifying by experimental conditions (e.g., cell type, dosage).

- Approach 2 : Perform iterative qualitative analysis to identify confounding variables (e.g., purity of compound, assay protocols) .

- Approach 3 : Validate hypotheses using genetic knock-out models (e.g., CRISPR-edited cells lacking this compound-binding proteins).

- Key Tip : Compare results against literature using platforms like Web of Science, filtering by publication year and methodology .

Q. What advanced statistical models are suitable for analyzing this compound's dose-response relationships in complex systems?

Answer:

- Model 1 : Non-linear regression (e.g., Hill equation) to estimate EC₅₀ and efficacy.

- Model 2 : Machine learning pipelines (e.g., Random Forest) to identify interactions between this compound and secondary metabolites.

- Model 3 : Bayesian hierarchical modeling to account for variability across experimental batches.

Ensure transparency by publishing raw data and code repositories .

Q. Data Collection & Validation

Q. How can researchers optimize questionnaires for this compound-related clinical trials?

Answer:

- Guideline 1 : Use closed-ended questions with Likert scales to quantify subjective outcomes (e.g., patient-reported neurocognitive symptoms).

- Guideline 2 : Avoid leading questions (e.g., "Did this compound worsen your symptoms?" vs. "Describe changes in symptoms post-treatment").

- Guideline 3 : Pre-test questionnaires with pilot cohorts to refine clarity and reduce ambiguity .

Q. What strategies mitigate bias in this compound studies involving omics data (e.g., transcriptomics)?

Answer:

- Strategy 1 : Apply batch correction algorithms (e.g., ComBat) to normalize technical variability.

- Strategy 2 : Cross-validate findings with public datasets (e.g., GEO Omnibus) using rigorous inclusion/exclusion criteria.

- Strategy 3 : Report false discovery rates (FDR) and use multiple comparison corrections (e.g., Benjamini-Hochberg) .

Q. Literature & Collaboration

Q. How should researchers structure literature reviews to identify gaps in this compound research?

Answer:

- Step 1 : Use Boolean search terms (e.g., "this compound AND kynurenine pathway NOT cancer") in databases like PubMed and Scopus.

- Step 2 : Categorize findings into foreground questions (specific mechanisms) and background questions (general pathway biology) .

- Step 3 : Map contradictions using tools like PRISMA flow diagrams to highlight understudied areas .

Q. What ethical considerations apply to collaborative this compound studies involving human data?

Answer:

- Consideration 1 : Obtain IRB approval for data sharing agreements, specifying anonymization protocols.

- Consideration 2 : Use secure platforms (e.g., encrypted cloud storage) for sensitive datasets.

- Consideration 3 : Acknowledge contributorship per CRediT taxonomy to ensure transparency .

Q. Contradiction & Innovation

Q. How can novel this compound targets be prioritized amid conflicting pathway analyses?

Answer:

- Method 1 : Integrate multi-omics data (proteomics, metabolomics) to identify consensus nodes.

- Method 2 : Apply systems biology tools (e.g., STRING DB) to map protein interaction networks.

- Method 3 : Validate candidates via siRNA knockdowns followed by functional assays .

Q. What frameworks support innovation in this compound applications while ensuring methodological rigor?

Answer:

- Framework 1 : Adaptive clinical trial designs (e.g., Bayesian response-adaptive randomization).

- Framework 2 : Open science practices (e.g., pre-registering hypotheses on OSF).

- Framework 3 : Cross-disciplinary collaboration (e.g., partnering with computational biologists for AI-driven drug optimization) .

Propriétés

IUPAC Name |

4-sulfanylidene-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIHFALIJOJWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159213 | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135025-53-5 | |

| Record name | Thiokynurenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.